molecular formula C8H18S2 B14306435 Butane, 1-(methylthio)-4-(propylthio)- CAS No. 118972-43-3

Butane, 1-(methylthio)-4-(propylthio)-

Cat. No.: B14306435
CAS No.: 118972-43-3
M. Wt: 178.4 g/mol
InChI Key: IGQQSDUCZZSANE-UHFFFAOYSA-N
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Description

Butane, 1-(methylthio)-4-(propylthio)- is a sulfur-containing aliphatic compound with the molecular formula C₈H₁₈S₂. It features a butane backbone substituted with methylthio (-S-CH₃) and propylthio (-S-C₃H₇) groups at the terminal carbons.

Properties

CAS No.

118972-43-3

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

1-methylsulfanyl-4-propylsulfanylbutane

InChI

InChI=1S/C8H18S2/c1-3-6-10-8-5-4-7-9-2/h3-8H2,1-2H3

InChI Key

IGQQSDUCZZSANE-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCCSC

Origin of Product

United States

Preparation Methods

Dihalobutane-Based Displacement Reactions

The most direct route to 1-(methylthio)-4-(propylthio)butane involves sequential nucleophilic substitution of 1,4-dihalobutane precursors. For example, 1,4-dibromobutane reacts with methylthiolate (MeS⁻) and propylthiolate (PrS⁻) under basic conditions.

Mechanism :

  • First Substitution :
    $$ \text{BrC}4\text{H}8\text{Br} + \text{MeS}^- \rightarrow \text{BrC}4\text{H}8\text{SMe} + \text{Br}^- $$
    Methylthiolate attacks one terminal bromide, yielding 1-bromo-4-(methylthio)butane.
  • Second Substitution :
    $$ \text{BrC}4\text{H}8\text{SMe} + \text{PrS}^- \rightarrow \text{SMeC}4\text{H}8\text{SPr} + \text{Br}^- $$
    Propylthiolate displaces the remaining bromide, forming the target compound.

Optimization :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances nucleophilicity.
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates thiols.
  • Stoichiometry : A 1:1 molar ratio of dihalide to each thiolate minimizes disubstitution by a single thiol.

Challenges :

  • Competing elimination reactions under strong basic conditions.
  • Oxidation of thiols to disulfides, mitigated by inert atmospheres (N₂/Ar).

Sulfonate Ester Intermediates

Conversion of 1,4-butanediol to ditosylate derivatives enables controlled substitution.

Procedure :

  • Ditosylation :
    $$ \text{HO}C4\text{H}8\text{OH} + 2 \text{TsCl} \rightarrow \text{TsO}C4\text{H}8\text{OTs} $$
    Tosyl chloride (TsCl) reacts with 1,4-butanediol in pyridine to form 1,4-ditosylbutane.
  • Stepwise Thiolate Attack :
    • First Tosylate Displacement :

      $$ \text{TsO}C4\text{H}8\text{OTs} + \text{MeS}^- \rightarrow \text{TsO}C4\text{H}8\text{SMe} + \text{TsO}^- $$
    • Second Tosylate Displacement :

      $$ \text{TsO}C4\text{H}8\text{SMe} + \text{PrS}^- \rightarrow \text{SMe}C4\text{H}8\text{SPr} + \text{TsO}^- $$

Advantages :

  • Tosylates are superior leaving groups compared to halides, reducing reaction temperatures.
  • Stepwise substitution allows regiocontrol.

Limitations :

  • Requires isolation of monosubstituted intermediates to prevent cross-contamination.

Radical-Mediated Thiol-Ene Reactions

Azo-Initiated Thiol Addition

Adapting methods from EP1790632A1, radical initiators like 2,2'-azobisisobutyronitrile (AIBN) facilitate thiol addition to alkenes.

Modified Protocol for Butane Backbone :

  • Substrate : 1,3-Butadiene instead of 3-butene-1,2-diol.
  • Reagents : Methanethiol and propanethiol.
  • Mechanism :
    • AIBN generates radicals at 60–80°C.
    • Thiyl radicals (MeS- /PrS- ) add to terminal carbons of 1,3-butadiene, forming 1-(methylthio)-4-(propylthio)butane.

Conditions :

  • Temperature : 60°C for 4–6 hours.
  • Molar Ratios : 1:1:1 (butadiene:MeSH:PrSH) with 0.1 equiv AIBN.
  • Yield : ~70% (estimated from analogous reactions).

Side Reactions :

  • Over-addition of thiols to form dithiolanes.
  • Polymerization of butadiene, suppressed by excess thiols.

Catalytic Methods and Emerging Approaches

Transition Metal Catalysis

Palladium or nickel catalysts enable cross-coupling between thiols and alkyl halides.

Example :
$$ \text{BrC}4\text{H}8\text{Br} + \text{MeSH} + \text{PrSH} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{SMeC}4\text{H}8\text{SPr} $$

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).
  • Base : Triethylamine (Et₃N).
  • Solvent : Toluene at 100°C.

Advantages :

  • Single-step synthesis with mixed thiols.
  • High functional group tolerance.

Drawbacks :

  • Catalyst cost and sensitivity to thiol poisoning.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Dihalobutane Substitution 65–75 12–24 h Simple setup, scalable Competing elimination
Tosylate Displacement 70–85 24–48 h Regiocontrol, mild conditions Multi-step, intermediate isolation
Radical Thiol-Ene 60–70 4–6 h Rapid, no base required Byproduct formation
Transition Metal Catalysis 55–65 6–8 h Single-step, versatile Costly catalysts, sensitivity

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : After substitution, the crude product is extracted with ethyl acetate and washed with brine to remove inorganic salts.
  • Distillation : Fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg) isolates the pure compound.
  • Chromatography : Silica gel chromatography (hexane:ethyl acetate = 9:1) resolves thioether from disulfides or unreacted dihalides.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.50 (t, 2H, -SCH₂), 2.10 (s, 3H, -SMe), 1.60–1.40 (m, 4H, -CH₂CH₂-), 1.30–1.20 (m, 2H, -CH₂Pr), 0.90 (t, 3H, -CH₂CH₂CH₃).
  • ¹³C NMR : δ 35.2 (-SMe), 33.8 (-SPr), 29.5–22.4 (backbone CH₂), 13.8 (-CH₂CH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

Butane, 1-(methylthio)-4-(propylthio)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, strong bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated thioethers

Scientific Research Applications

Butane, 1-(methylthio)-4-(propylthio)- is an organic compound classified as a thioether, characterized by the presence of sulfur atoms in its structure. Its molecular formula is C8H18S2C_8H_{18}S_2, and it features two thioether groups: one methylthio group and one propylthio group. This arrangement contributes to its distinct chemical reactivity and physical properties, such as its boiling point and solubility characteristics.

Applications

Butane, 1-(methylthio)-4-(propylthio)- has several notable applications, primarily in organic synthesis.

Organic Synthesis: It serves as a building block for synthesizing more complex molecules and transforming Butane, 1-(methylthio)-4-(propylthio)- into various derivatives, making it useful in synthetic organic chemistry.

Mosquito behavior studies: Formulations comprising thioether compounds, including methylthio-propene derivatives, can affect mosquito behavior, even in the absence of carbon dioxide. These formulations can either attract or repel mosquitoes depending on the concentration of the thio compound .

Other potential applications: Butane, 1-(methylthio)-4-(propylthio)- and similar compounds may have potential applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism by which Butane, 1-(methylthio)-4-(propylthio)- exerts its effects is primarily through its thioether groups. These groups can undergo various chemical transformations, such as oxidation and substitution, which enable the compound to interact with different molecular targets. The sulfur atoms in the thioether groups can form strong bonds with metal ions, making the compound useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Butane, 1-(methylthio)-4-(propylthio)- with structurally related thioethers and alkanes:

Compound Name Molecular Formula CAS Number Boiling Point (°C) Solubility (Water) Key Functional Groups
Butane, 1-(methylthio)-4-(propylthio)- C₈H₁₈S₂ Not listed ~180–200 (est.) Low Methylthio, Propylthio
Dimethyl sulfide C₂H₆S 75-18-3 37 Slight Methylthio
Dipropyl sulfide C₆H₁₄S 111-47-7 142 Insoluble Propylthio
1,4-Dithiane C₄H₈S₂ 505-29-3 200 Low Cyclic dithioether
Butane (unsubstituted) C₄H₁₀ 106-97-8 -0.5 Insoluble None

Key Observations :

  • Boiling Point : The target compound’s boiling point is estimated to be higher than dipropyl sulfide (142°C) due to increased molecular weight and van der Waals interactions. However, it is lower than cyclic 1,4-dithiane (200°C), which benefits from ring strain reduction .
  • Solubility : Like other thioethers, the compound is expected to exhibit low water solubility, aligning with the hydrophobic nature of propylthio groups.
Reactivity and Stability
  • Oxidation : Thioethers are prone to oxidation to sulfoxides or sulfones. The propylthio group may oxidize more slowly than methylthio due to steric hindrance, as seen in analogs like methyl propyl sulfide .
  • Nucleophilicity : The sulfur atoms in thioethers are less nucleophilic than ethers but can participate in alkylation or coordination chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Butane, 1-(methylthio)-4-(propylthio)-, and how can purity be validated?

  • Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 1,4-dibromobutane with methylthiol and propylthiol under basic conditions (e.g., NaH in anhydrous THF) yields the target compound. Purity validation requires HPLC-MS/MS with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm particles) and mobile phases of methanol/water with 0.1% formic acid. Isotope dilution (e.g., deuterated internal standards) ensures accuracy .

Q. What analytical techniques are suitable for characterizing Butane, 1-(methylthio)-4-(propylthio)-?

  • Answer : Reverse-phase HPLC-MS/MS with electrospray ionization (ESI) is optimal. Use multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 235 → fragment ions). Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB cartridges) improves recovery from biological matrices. Confirm structural integrity via NMR (¹H/¹³C) and FTIR for functional group analysis .

Q. What stability considerations are critical for storing this compound?

  • Answer : Store at –80°C in amber vials under inert gas (argon) to prevent oxidation of thioether groups. Monitor degradation via LC-MS/MS by tracking sulfoxide/sulfone byproducts. Stability studies should include accelerated aging at 25°C/60% RH for 30 days to assess shelf life .

Advanced Research Questions

Q. How can SPE parameters be optimized for extracting Butane, 1-(methylthio)-4-(propylthio)- from complex biological matrices?

  • Answer : Optimize pH (6–7) and solvent composition (e.g., 70% methanol in water) for elution. Use a washing step with 5% methanol to remove hydrophilic interferents. Validate recovery (>85%) using isotopically labeled analogs (e.g., deuterated derivatives). Matrix-matched calibration corrects for ion suppression/enhancement in LC-MS/MS .

Q. How to resolve discrepancies in quantification when using different internal standards?

  • Answer : Use structurally matched internal standards (e.g., ¹³C-labeled analogs) to account for extraction efficiency and ionization variability. Compare results against a calibration curve spiked with native standards. For example, in urine matrices, HNE-MA-d3 and MDA-d2 reduce variability in oxidative stress biomarkers by >20% .

Q. How does sample preparation affect the recovery of this compound in metabolomic studies?

  • Answer : Protein precipitation (acetonitrile) vs. SPE impacts recovery: SPE reduces phospholipid interference but may lose hydrophilic metabolites. For untargeted metabolomics, hybrid approaches (e.g., methanol precipitation followed by SPE) balance coverage and specificity. Centrifugal filters (3 kDa cutoff) remove proteins while retaining small molecules .

Q. What strategies mitigate matrix effects in LC-MS/MS analysis of Butane, 1-(methylthio)-4-(propylthio)-?

  • Answer : Dilute samples 1:10 with mobile phase to reduce co-eluting contaminants. Use post-column infusion to map ion suppression zones. Employ alternative ionization sources (e.g., APCI) if ESI shows high background noise. Quantify via standard addition in complex matrices like plasma .

Q. How to differentiate this compound from structural analogs (e.g., 1-(ethylthio)-4-(propylthio)butane) in mixtures?

  • Answer : Optimize chromatographic separation using a biphenyl column (e.g., 2.6 µm, 100 Å) with gradient elution (5–95% acetonitrile in 15 min). Leverage MRM transitions unique to the methylthio/propylthio groups (e.g., m/z 235 → 153 vs. m/z 249 → 167). High-resolution MS (Q-TOF) confirms exact mass (±2 ppm) .

Methodological Considerations Table

ParameterRecommendationReference
Synthesis Purity ≥98% by HPLC-MS/MS with MRM validation
Storage Conditions –80°C, argon atmosphere, dark
SPE Cartridge Oasis HLB (60 mg, 3 cc)
LC Column C18 (2.1 × 100 mm, 1.7 µm)
Internal Standards ¹³C/²H-labeled analogs

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